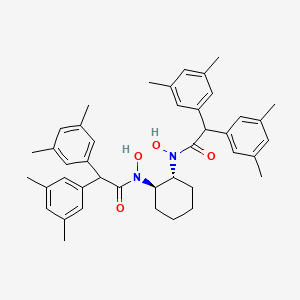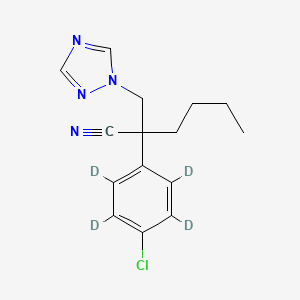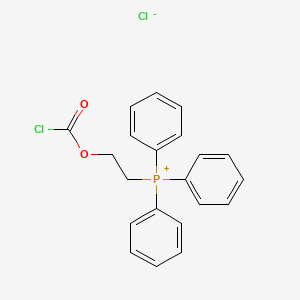
Pyraclostrobin D3 (N-methoxy D3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyraclostrobin D3 (N-methoxy D3) is an isotope-labeled analog of the strobilurin fungicide pyraclostrobin. In this compound, the N-methoxy protons are replaced by deuterium. Pyraclostrobin is widely used in agriculture to control a broad spectrum of fungal diseases in crops. The deuterium-labeled version, Pyraclostrobin D3, is primarily used in scientific research for more accurate quantitative analysis through techniques like isotope dilution mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyraclostrobin D3 involves the replacement of hydrogen atoms with deuterium in the N-methoxy group of pyraclostrobin. This can be achieved through a series of chemical reactions that introduce deuterium into the desired positions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of Pyraclostrobin D3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for analytical applications .
Análisis De Reacciones Químicas
Types of Reactions: Pyraclostrobin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Pyraclostrobin D3 into its reduced forms.
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Pyraclostrobin D3 .
Aplicaciones Científicas De Investigación
Pyraclostrobin D3 is extensively used in scientific research, particularly in the field of analytical chemistry. Its applications include:
Isotope Dilution Mass Spectrometry (IDMS): Used for accurate quantitative analysis of pesticides in various matrices.
Environmental Studies: Helps in studying the environmental fate and behavior of pyraclostrobin.
Agricultural Research: Used to investigate the efficacy and residue levels of pyraclostrobin in crops.
Pharmacokinetics: Employed in studying the absorption, distribution, metabolism, and excretion of pyraclostrobin in biological systems
Mecanismo De Acción
Pyraclostrobin D3, like its non-labeled counterpart, functions by inhibiting mitochondrial respiration in fungal cells. It targets the cytochrome bc1 complex in the mitochondrial electron transport chain, disrupting the production of ATP and leading to the death of the fungal cells. This mechanism makes it highly effective against a wide range of fungal pathogens .
Comparación Con Compuestos Similares
Pyraclostrobin: The non-labeled version of Pyraclostrobin D3.
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Trifloxystrobin: A strobilurin fungicide used for similar applications.
Uniqueness: Pyraclostrobin D3 is unique due to the presence of deuterium atoms, which makes it particularly useful for isotope dilution mass spectrometry. This labeling allows for more precise and accurate quantification in analytical studies, providing an advantage over non-labeled analogs .
Propiedades
Fórmula molecular |
C19H18ClN3O4 |
|---|---|
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-(trideuteriomethoxy)carbamate |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i2D3 |
Clave InChI |
HZRSNVGNWUDEFX-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])ON(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)C(=O)OC |
SMILES canónico |
COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)

![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)


![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)
